molecular formula C19H14ClN5 B6283231 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline CAS No. 1014507-24-4

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline

Cat. No.: B6283231
CAS No.: 1014507-24-4
M. Wt: 347.8
InChI Key:
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Description

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a chloro group at the 7th position and a hydrazinyl group at the 4th position. This compound also contains an imidazole ring, which is known for its significant biological activities. The presence of these functional groups makes this compound a valuable subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

CAS No.

1014507-24-4

Molecular Formula

C19H14ClN5

Molecular Weight

347.8

Purity

95

Origin of Product

United States

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